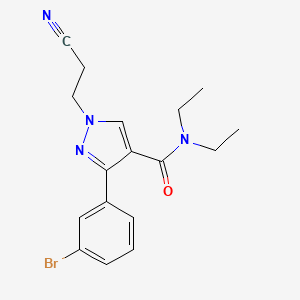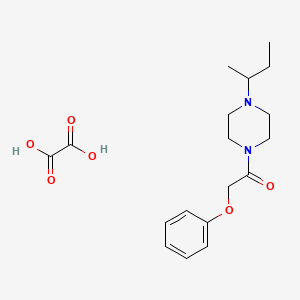
N'-(2-Ethoxyphenyl)-N-ethylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-Ethoxyphenyl)-N-ethylethanediamide is an organic compound characterized by the presence of an ethoxyphenyl group and an ethylethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Ethoxyphenyl)-N-ethylethanediamide typically involves the reaction of 2-ethoxyaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of N’-(2-Ethoxyphenyl)-N-ethylethanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
N’-(2-Ethoxyphenyl)-N-ethylethanediamide undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or chloroform at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted ethoxyphenyl derivatives.
Scientific Research Applications
N’-(2-Ethoxyphenyl)-N-ethylethanediamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N’-(2-Ethoxyphenyl)-N-ethylethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ethylethanediamide moiety can interact with metal ions and other cofactors, modulating the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-Ethoxyphenyl)-2-(3-(4-fluorophenyl)methyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide.
- **Z-3N(2-ethoxyphenyl)-2-N′(2-ethoxyphenyl)-imino-thiazolidin-4-one .
Uniqueness
N’-(2-Ethoxyphenyl)-N-ethylethanediamide is unique due to its specific combination of the ethoxyphenyl and ethylethanediamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-13-11(15)12(16)14-9-7-5-6-8-10(9)17-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNUQTJFYONCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aS,6aR)-3-[3-(4-methoxyphenyl)propyl]-5-[(5-methyl-1H-imidazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5131099.png)
![2-[(3-Ethoxycarbonyl-4-phenylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid](/img/structure/B5131105.png)
![2-{[5-Acetyl-3-cyano-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B5131108.png)
![6-amino-1-benzyl-3-methyl-4-(3-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide](/img/structure/B5131118.png)
![5-Chloro-2-{[(3-methoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B5131128.png)
![1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B5131134.png)
![1-[(2E)-2-methyl-2-buten-1-yl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5131142.png)

![N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5131163.png)
![N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5131166.png)

![2-[(2,6-dichlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5131186.png)


